molecular formula C13H20Cl2N2 B7898453 [1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7898453
M. Wt: 275.21 g/mol
InChI Key: WHGHIWVEJCELMS-UHFFFAOYSA-N
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Description

[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a piperidine-derived amine compound with a 3-chloro-substituted benzyl group at the 1-position and a methylamine moiety at the 4-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c1-15-13-5-7-16(8-6-13)10-11-3-2-4-12(14)9-11;/h2-4,9,13,15H,5-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGHIWVEJCELMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the 3-Chloro-benzyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-chloro-benzyl group. This can be achieved through nucleophilic substitution reactions using 3-chloro-benzyl chloride.

    Addition of the Methylamine Group: The final step involves the introduction of the methylamine group to the piperidine ring. This can be done through reductive amination reactions using formaldehyde and methylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced derivatives of the piperidine ring and substituents.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and the 3-chloro-benzyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with [1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, differing in substituent positions, functional groups, or aromatic systems.

Positional Isomers of Chloro-Substituted Benzyl Derivatives

  • 1-(4-Chloro-benzyl)-piperidin-4-amine hydrochloride (): Key Difference: Chloro substituent at the para position of the benzyl group. The electron-withdrawing chloro group also increases polarity, affecting solubility and membrane permeability .

Substitution of Chloro with Methyl or Methoxy Groups

  • Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride (): Key Difference: Methyl group at the para position instead of chloro. However, reduced polarity may decrease solubility in aqueous environments .
  • [1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine Hydrochloride ():
    • Key Difference : Methoxy group at the para position.
    • Impact : The methoxy group introduces hydrogen-bonding capability, enhancing solubility but possibly reducing CNS activity due to higher polarity. This substitution is common in compounds targeting peripheral receptors .

Dichloro-Substituted Benzyl Derivatives

  • [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine Hydrochloride ():
    • Key Difference : Two chloro substituents at the 2- and 6-positions of the benzyl group.
    • Impact : Increased molecular weight and steric bulk may hinder receptor access. The dual electron-withdrawing effects could enhance metabolic stability but reduce bioavailability .

Phenethyl vs. Benzyl Substituents

  • [1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine Hydrochloride ():
    • Key Difference : Phenethyl group (CH2CH2 linker) instead of benzyl (CH2 linker).
    • Impact : The extended chain may alter conformational flexibility, affecting binding kinetics to G-protein-coupled receptors (GPCRs) or ion channels. This modification is often used to fine-tune selectivity .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Inferences Reference
[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine HCl C13H18ClN2·HCl 3-Cl-benzyl, methylamine 271.66 Moderate polarity, potential CNS activity
1-(4-Chloro-benzyl)-piperidin-4-amine HCl C12H16ClN2·HCl 4-Cl-benzyl 259.18 Higher solubility, planar binding
Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine HCl C14H23ClN2 4-Me-benzyl 254.80 Increased lipophilicity
[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine HCl C14H23ClN2O 4-OMe-benzyl 270.80 Enhanced solubility, peripheral targeting
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine HCl C13H17Cl2N2·HCl 2,6-diCl-benzyl 306.10 High steric bulk, metabolic stability

Biological Activity

[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, also known by its CAS number 1261235-01-1, is a chemical compound with a piperidine structure that has garnered attention in pharmacological research. This compound is of interest due to its potential biological activities, particularly in the context of neurological applications and receptor interactions.

  • Molecular Formula : C13H20ClN2
  • Molecular Weight : 238.76 g/mol
  • CAS Number : 1261235-01-1

Biological Activity Overview

The biological activity of this compound can be summarized through its interactions with various biological systems and potential therapeutic applications.

1. Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit properties similar to other piperidine derivatives, which are often explored for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The presence of the chlorobenzyl group is hypothesized to influence its binding affinity to various receptors, potentially affecting its pharmacological profile.

2. Antibacterial Activity

Research has indicated that piperidine derivatives can possess antibacterial properties. For instance, compounds structurally related to this compound have shown activity against Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Target Bacteria
This compoundTBDTBD
2,6-Dipiperidino-1,4-dibromobenzene75 (B. subtilis)B. subtilis
2,4,6-tripyrrolidinochlorobenzene<125 (E. coli)E. coli

Case Study 1: Receptor Binding Affinity

A study focused on the binding affinity of piperidine derivatives to acetylcholine receptors demonstrated that compounds with similar structures could effectively inhibit acetylcholinesterase (AChE), a key enzyme in cholinergic signaling. The study found that certain derivatives showed promising IC50 values, indicating strong inhibitory effects.

Case Study 2: Antibacterial Evaluation

In vitro evaluations of various piperidine derivatives revealed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 µg/mL for effective compounds, suggesting that structural modifications, including halogen substitutions like chlorine, enhance bioactivity.

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